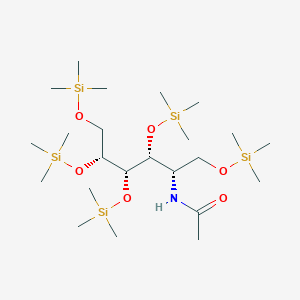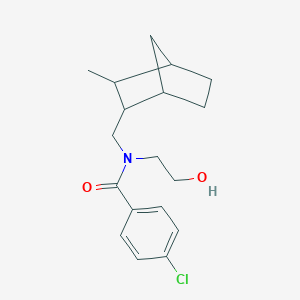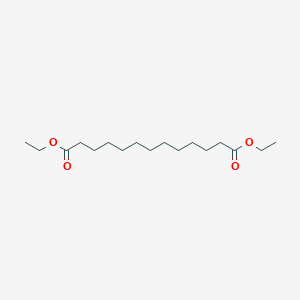
1-苄基-1H-咪唑-2-羧酸
描述
1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the second carbon. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
1-Benzyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
1-Benzyl-1H-imidazole-2-carboxylic acid, also known as 1-benzylimidazole-2-carboxylic Acid, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
Certain imidazole-based metal-organic frameworks (mofs) have been shown to be temperature- and humidity-dependent proton conductors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
化学反应分析
Types of Reactions: 1-Benzyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
相似化合物的比较
1H-imidazole-2-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.
Benzimidazole: Contains a fused benzene ring, which alters its chemical reactivity and biological effects.
2-Benzyl-1H-imidazole: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 1-Benzyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
属性
IUPAC Name |
1-benzylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBXPXPYKOARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361251 | |
| Record name | 1-benzylimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-26-5 | |
| Record name | 1-benzylimidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?
A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like 1-benzyl-1H-imidazole-2-carboxylic acid interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.
Q2: What does the research paper reveal about the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and VIM-2?
A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how 1-benzyl-1H-imidazole-2-carboxylic acid binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine](/img/structure/B96644.png)













